molecular formula C17H13NO B8425178 3-(2-Quinolin-2-yl-vinyl)-phenol

3-(2-Quinolin-2-yl-vinyl)-phenol

Cat. No. B8425178
M. Wt: 247.29 g/mol
InChI Key: RZENAZZCHMPRHI-UHFFFAOYSA-N
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Patent
US07005440B1

Procedure details

To a solution of 1-(2-methoxyethoxy)-methoxy-3-(2-quinolin-2-yl-vinyl)-benzene (120 mg, 0.35 mmol, example 16) is added p-toluene sulphonic acid monohydrate. (74 mg, 0.39 mmol). The resulting solution is heated to 60° C. and stirred at this temperature for 4 h. The reaction mixture is then cooled, concentrated and the residue taken up in dichloromethane. This solution is washed with sat. NaHCO3 solution, dried over MgSO4 then concentrated to give the title compound as a solid. MS (ESI) 248 (M+H)+.
Name
1-(2-methoxyethoxy)-methoxy-3-(2-quinolin-2-yl-vinyl)-benzene
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
COCCOC[O:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH:14]=[CH:15][C:16]2[CH:25]=[CH:24][C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[N:17]=2)[CH:9]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[N:17]1[C:18]2[C:23](=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:24]=[CH:25][C:16]=1[CH:15]=[CH:14][C:10]1[CH:9]=[C:8]([OH:7])[CH:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
1-(2-methoxyethoxy)-methoxy-3-(2-quinolin-2-yl-vinyl)-benzene
Quantity
120 mg
Type
reactant
Smiles
COCCOCOC1=CC(=CC=C1)C=CC1=NC2=CC=CC=C2C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
This solution is washed with sat. NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)C=CC=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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